2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
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Overview
Description
2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is a complex organic compound with a molecular formula of C19H20N2O3S2. This compound is part of the thiophene family, known for its aromatic properties and significant applications in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid ethyl ester with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thioureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thioureido group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Benzoyl-thioureido)-4H-benzo(b)thiophene-3-carboxylic acid ethyl ester
- Ethyl 4-(3-benzoyl-2-thioureido)-benzoate
- 4-(3-Benzoyl-thioureido)-benzoic acid propyl ester
Uniqueness
Compared to similar compounds, 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and as a pharmacophore in drug design .
Properties
Molecular Formula |
C17H18N2O3S2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O3S2/c1-4-22-16(21)13-10(2)11(3)24-15(13)19-17(23)18-14(20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,18,19,20,23) |
InChI Key |
ANAWRQHAALLZHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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